molecular formula C15H24N4O2 B8717993 tert-Butyl 2-((pyrazin-2-ylamino)methyl)piperidine-1-carboxylate

tert-Butyl 2-((pyrazin-2-ylamino)methyl)piperidine-1-carboxylate

Cat. No. B8717993
M. Wt: 292.38 g/mol
InChI Key: IPSCBSODHXQEOC-UHFFFAOYSA-N
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Patent
US07741329B2

Procedure details

The title compound (0.18 g) was prepared from (RS) 2-aminomethyl-piperidine-1-carboxylic acid tert butyl ester (0.54 g) and 2-chloropyrazine according to the method of D20.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[CH2:14][NH2:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl[C:17]1[CH:22]=[N:21][CH:20]=[CH:19][N:18]=1>>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[CH2:14][NH:15][C:17]1[CH:22]=[N:21][CH:20]=[CH:19][N:18]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CN=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)CNC1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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